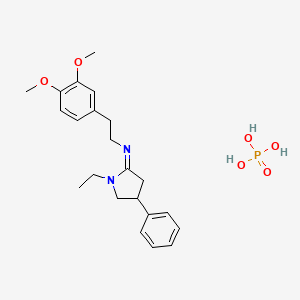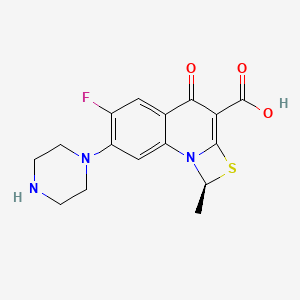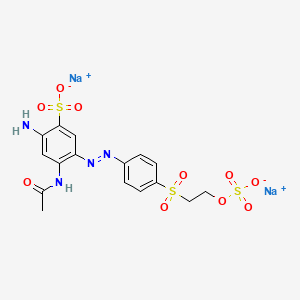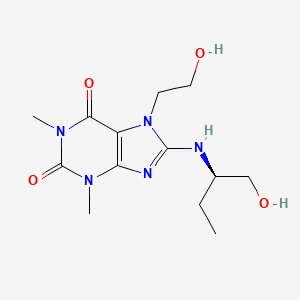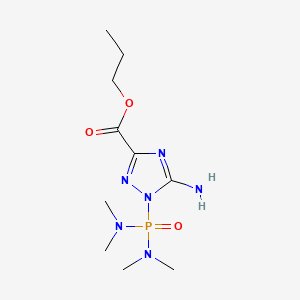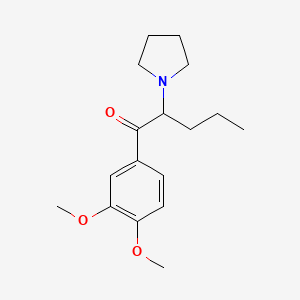
3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 3,4-dimethoxyphenylacetone: This is achieved through the reaction of 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction.
Formation of the pyrrolidine ring: The intermediate is then reacted with pyrrolidine to form the pyrrolidinyl ketone.
Final product formation: The resulting compound is then subjected to further reactions to yield 3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone.
Chemical Reactions Analysis
3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone involves its interaction with neurotransmitter transporters. It acts as a weak inhibitor of serotonin reuptake, which means it can increase the levels of serotonin in the synaptic cleft by preventing its reabsorption into the presynaptic neuron . This action is similar to other cathinone derivatives but with less potency. The compound has little affinity for dopamine or noradrenaline transporters, making its stimulant effects less pronounced compared to other related compounds .
Comparison with Similar Compounds
3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone is similar to other synthetic cathinones such as:
- 4Cl-PVP
- 4F-PVP
- 4-Et-PVP
- alpha-PBP
- alpha-PHP
- alpha-PPP
- alpha-PVP
- alpha-PVT
- MFPVP
- MOPVP
- MDPV
- O-2390
- Pyrovalerone
Compared to these compounds, 3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone is unique due to its specific chemical structure, which includes methoxy groups at the 3’ and 4’ positions of the phenyl ring. This structural difference contributes to its distinct pharmacological profile, particularly its weak inhibition of serotonin reuptake and minimal affinity for dopamine and noradrenaline transporters .
Properties
CAS No. |
850442-84-1 |
|---|---|
Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C17H25NO3/c1-4-7-14(18-10-5-6-11-18)17(19)13-8-9-15(20-2)16(12-13)21-3/h8-9,12,14H,4-7,10-11H2,1-3H3 |
InChI Key |
AGRVUDWDZKZCAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC(=C(C=C1)OC)OC)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


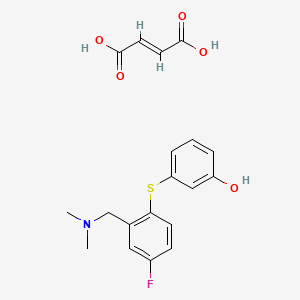

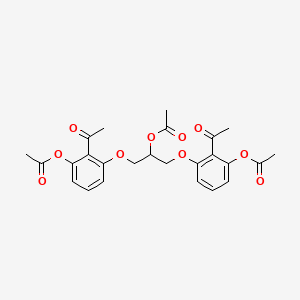
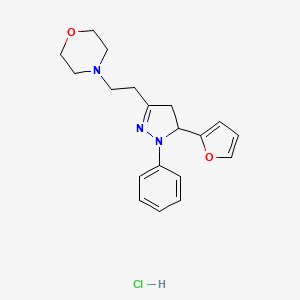
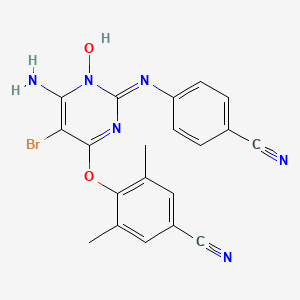
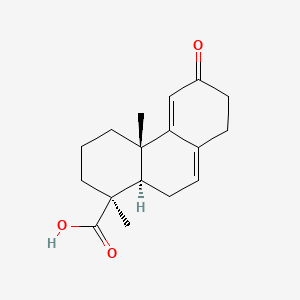
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)

